molecular formula C19H16N2O4S B2492300 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 681157-61-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2492300
CAS RN: 681157-61-9
M. Wt: 368.41
InChI Key: QAZGJIBPEWSDMM-UHFFFAOYSA-N
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Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide” is a compound that contains a thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole compounds have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide, also known as N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide:

Anticancer Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide: has shown promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The compound induces apoptosis (programmed cell death) and disrupts the cell cycle, making it a potential candidate for cancer therapy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition. Its mechanism involves disrupting the microbial cell membrane and interfering with essential metabolic processes .

Antioxidant Potential

Research has highlighted the antioxidant capabilities of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide . It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a valuable compound in the development of anti-aging and protective agents .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide: has shown neuroprotective effects in various models of neurodegenerative diseases. It protects neurons from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer’s and Parkinson’s diseases. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. It has demonstrated efficacy against viruses such as influenza and herpes simplex virus. The compound interferes with viral replication and entry into host cells, making it a promising candidate for antiviral drug development .

Cardioprotective Effects

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide: has cardioprotective properties, as evidenced by its ability to reduce myocardial infarction size and improve cardiac function in experimental models. It exerts these effects by reducing oxidative stress and inflammation in cardiac tissues.

These diverse applications highlight the potential of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide in various fields of scientific research and therapeutic development. If you have any specific questions or need further details on any of these applications, feel free to ask!

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Future Directions

The future directions for “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the development of new drugs with lesser side effects .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZGJIBPEWSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide

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